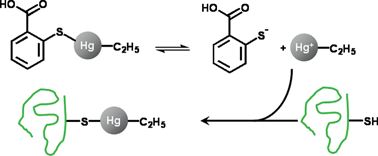Interaction of thimerosal with proteins—ethylmercuryadduct formation of human serum albumin and β-lactoglobulin A
Metallomics Pub Date: 2008-01-01 DOI: 10.1039/B815978E
Abstract
The interaction of


Recommended Literature
- [1] Synthesis of a bimetallic conducting nano-hybrid composite of Au–Pt@PEDOT exhibiting fluorescence†
- [2] Rigid versions of PDTA4− incorporating a 1,3-diaminocyclobutyl spacer for Mn2+ complexation: stability, water exchange dynamics and relaxivity†
- [3] Tunable colloidal Ni nanoparticles confined and redistributed in mesoporous silica for CO2 methanation†
- [4] Ancient pigment to treasure: Prussian blue as a cheap solid cyanide/nitrogen dual-source affording the high-yield syntheses of pricey endohedral clusterfullerenes†
- [5] Phosphonium salt and ZnX2–PPh3 integrated hierarchical POPs: tailorable synthesis and highly efficient cooperative catalysis in CO2 utilization†
- [6] Structural and conformational study of two solvates of a fulgenic acid derivative†
- [7] Novel α-functionally substituted amino acids: diphenylphosphinoglycines†‡
- [8] Extending the dynamic range of biochemical oxygen demand sensing with multi-stage microbial fuel cells†
- [9] The chiral structure of 1H-indazoles in the solid state: a crystallographic, vibrational circular dichroism and computational study†
- [10] Nanoelectrochemistry at liquid/liquid interfaces for analytical, biological, and material applications
Journal Name:Metallomics
Research Products
-
CAS no.: 10432-84-5
-
CAS no.: 13650-70-9









